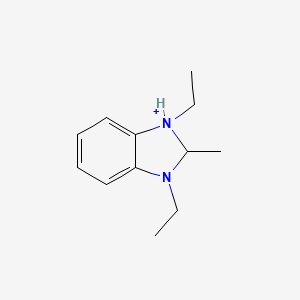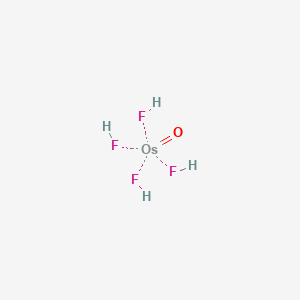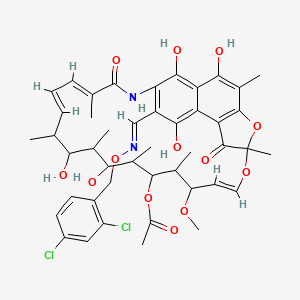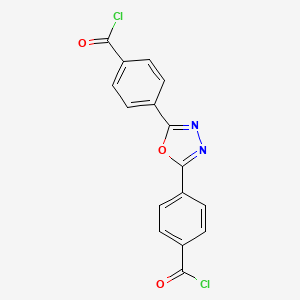
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dibenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of hydrazides with diacid chlorides. One common method is the cyclization of diacylhydrazines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry:
Biological Research: It is studied for its interactions with biological molecules and potential use as a biochemical probe.
Industrial Applications: The compound is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[4-(methoxycarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(aminocarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(hydroxycarbonyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of chlorocarbonyl groups, which provide distinct reactivity compared to other similar compounds This allows for specific chemical modifications and interactions that are not possible with other derivatives
Properties
CAS No. |
40874-25-7 |
|---|---|
Molecular Formula |
C16H8Cl2N2O3 |
Molecular Weight |
347.1 g/mol |
IUPAC Name |
4-[5-(4-carbonochloridoylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-13(21)9-1-5-11(6-2-9)15-19-20-16(23-15)12-7-3-10(4-8-12)14(18)22/h1-8H |
InChI Key |
PEXYKZYRRDLSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
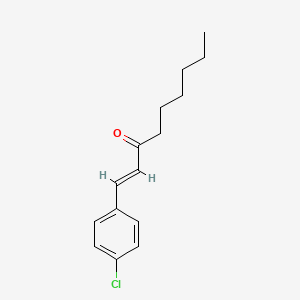
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
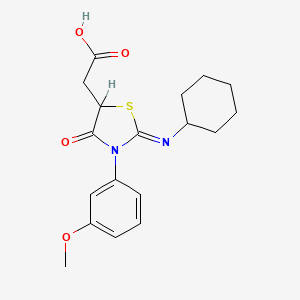

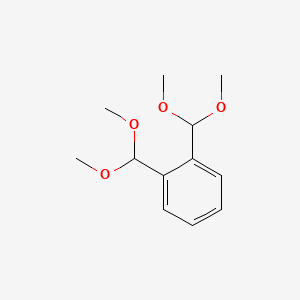
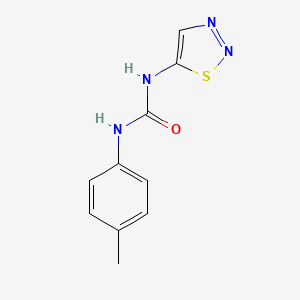

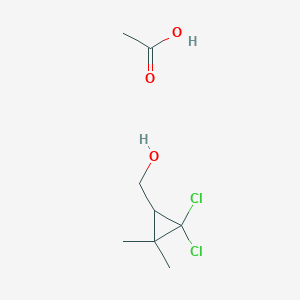
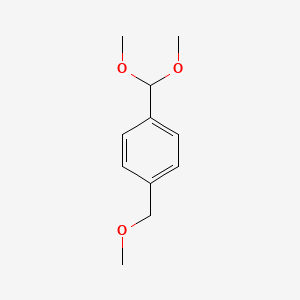
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
